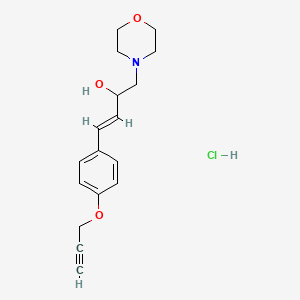
4-Morpholineethanol, alpha-(p-(2-propynyloxy)styryl)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Morpholineethanol, alpha-(p-(2-propynyloxy)styryl)-, hydrochloride is a chemical compound with the molecular formula C17H22ClNO3 and a molecular weight of 323.81448 g/mol . This compound is known for its unique structure, which includes a morpholine ring, an ethanol group, and a styryl group with a propynyloxy substituent. It is often used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Morpholineethanol, alpha-(p-(2-propynyloxy)styryl)-, hydrochloride typically involves multiple steps, starting with the preparation of the core structure and subsequent functionalization. The reaction conditions often require specific reagents and catalysts to achieve the desired product. For instance, the synthesis might involve the use of morpholine, ethanol, and styrene derivatives under controlled temperature and pressure conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process might include steps such as distillation, crystallization, and purification to isolate the final product. Safety measures and quality control are crucial to ensure the consistency and safety of the compound .
Análisis De Reacciones Químicas
Types of Reactions
4-Morpholineethanol, alpha-(p-(2-propynyloxy)styryl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome and product yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation might yield oxidized derivatives, while substitution reactions could produce various substituted compounds with different functional groups .
Aplicaciones Científicas De Investigación
4-Morpholineethanol, alpha-(p-(2-propynyloxy)styryl)-, hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications and its effects on biological systems.
Industry: It is used in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism of action of 4-Morpholineethanol, alpha-(p-(2-propynyloxy)styryl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4-Morpholineethanol, alpha-(p-(2-propynyloxy)styryl)-, hydrochloride include other morpholine derivatives and styryl compounds. These compounds share structural similarities but may differ in their functional groups and chemical properties .
Uniqueness
What sets this compound apart is its unique combination of a morpholine ring, an ethanol group, and a styryl group with a propynyloxy substituent. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Propiedades
Número CAS |
80304-75-2 |
|---|---|
Fórmula molecular |
C17H22ClNO3 |
Peso molecular |
323.8 g/mol |
Nombre IUPAC |
(E)-1-morpholin-4-yl-4-(4-prop-2-ynoxyphenyl)but-3-en-2-ol;hydrochloride |
InChI |
InChI=1S/C17H21NO3.ClH/c1-2-11-21-17-7-4-15(5-8-17)3-6-16(19)14-18-9-12-20-13-10-18;/h1,3-8,16,19H,9-14H2;1H/b6-3+; |
Clave InChI |
PCXOYTNWGGDLMV-ZIKNSQGESA-N |
SMILES isomérico |
C#CCOC1=CC=C(C=C1)/C=C/C(CN2CCOCC2)O.Cl |
SMILES canónico |
C#CCOC1=CC=C(C=C1)C=CC(CN2CCOCC2)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


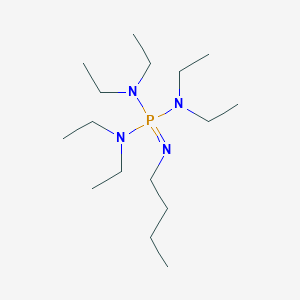
![1-[3-Bromo-4-(phenylsulfanyl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14426793.png)
![8-[4-(Piperazin-1-yl)butyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B14426798.png)
![6-{[6-(Acryloylamino)hexanoyl]amino}hexanoic acid](/img/structure/B14426803.png)
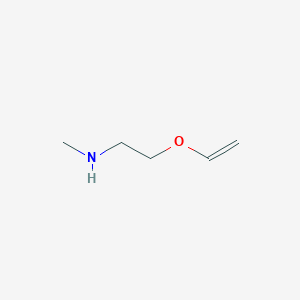
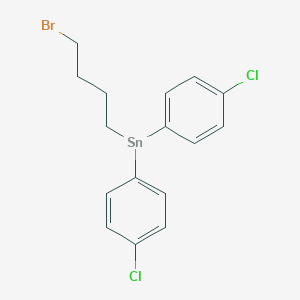
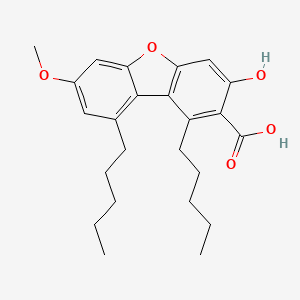
![[(4-Chlorophenyl)methylidene]propanedial](/img/structure/B14426825.png)
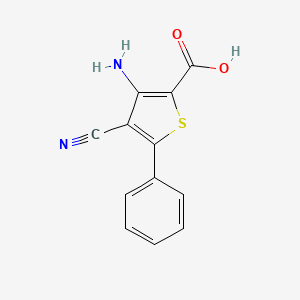
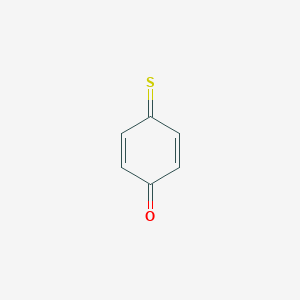
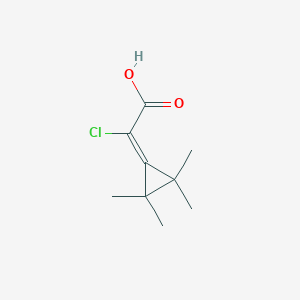
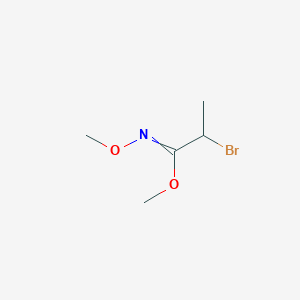
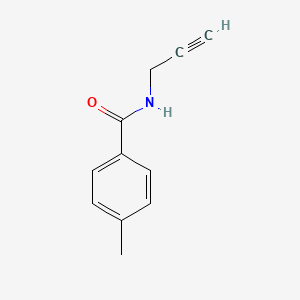
![(E,E)-1,1'-(1,4-Phenylene)bis[(4-methylphenyl)diazene]](/img/structure/B14426861.png)
